REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[NH2:12][CH2:11][CH2:10][NH:13][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 6 hours
|
Duration
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6 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
rinsed with toluene
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
is crystallized from toluene
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
rinsed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
to give 200 g of a slightly yellow solid
|
Name
|
|
Type
|
|
Smiles
|
NCCNC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |